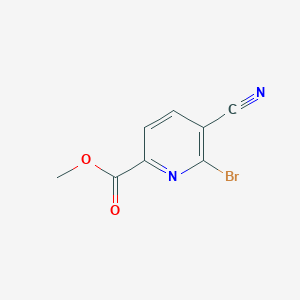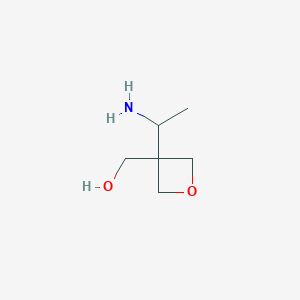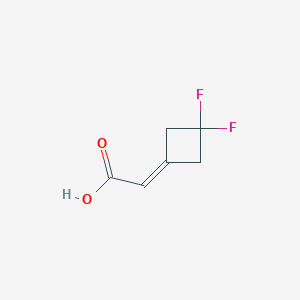![molecular formula C15H19NO3S B13012836 (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B13012836.png)
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-6-Methyl-3-tosyl-3-azabicyclo[410]heptane-1-carbaldehyde is a complex organic compound with a unique bicyclic structure This compound is characterized by the presence of a tosyl group, a methyl group, and an azabicycloheptane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Azabicycloheptane Core: This step involves the cyclization of a suitable precursor to form the azabicycloheptane core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Introduction of the Tosyl Group: The tosyl group is introduced via a tosylation reaction, where a tosyl chloride reagent reacts with the azabicycloheptane intermediate in the presence of a base such as pyridine.
Aldehyde Formation: The final step involves the oxidation of a primary alcohol or the reduction of a carboxylic acid derivative to form the aldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carboxylic acid.
Reduction: Formation of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-methanol.
Substitution: Formation of various substituted azabicycloheptane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of (1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
(1R)-6-Methyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde: Lacks the tosyl group, which may affect its reactivity and biological activity.
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-methanol: Contains a primary alcohol group instead of an aldehyde group, leading to different chemical properties and reactivity.
Uniqueness
(1R)-6-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde is unique due to the presence of both the tosyl and aldehyde groups, which provide distinct reactivity patterns and potential for diverse applications in various fields.
Propiedades
Fórmula molecular |
C15H19NO3S |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(1R)-6-methyl-3-(4-methylphenyl)sulfonyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde |
InChI |
InChI=1S/C15H19NO3S/c1-12-3-5-13(6-4-12)20(18,19)16-8-7-14(2)9-15(14,10-16)11-17/h3-6,11H,7-10H2,1-2H3/t14?,15-/m1/s1 |
Clave InChI |
ILOOJFDFOSNCED-YSSOQSIOSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(C[C@@]3(C2)C=O)C |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC3(C2)C=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![tert-butylN-{[3-(hydroxymethyl)azetidin-3-yl]methyl}carbamate](/img/structure/B13012775.png)



![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B13012791.png)


![3-(Methylsulfonyl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13012805.png)



